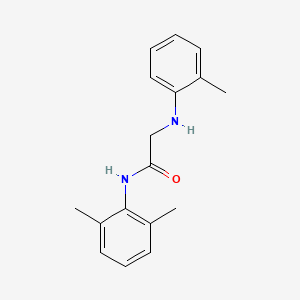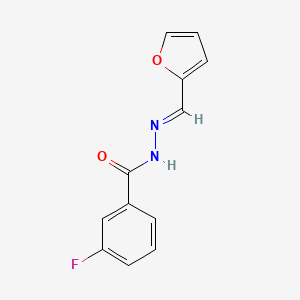![molecular formula C18H20N2O3 B5554655 N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)
N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, involves the introduction of a radioisotope through an aryllithium reaction with CO2, forming the labelled acid which is then transformed into the amide (Gawell, 2003). This methodology indicates a potential route for synthesizing N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide by adapting the core structure and substituents.
Molecular Structure Analysis
Analysis of molecular structure is crucial for understanding the interactions and potential biological activities of the compound. The structural confirmation of related compounds is typically carried out using IR, 1H-NMR, and EI-MS spectral data (Hussain et al., 2016), which would be applicable for N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide to determine its precise molecular configuration.
Chemical Reactions and Properties
The chemical behavior of N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide can be inferred from related compounds. For example, piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating a method to assess the chemical reactivity and potential biological properties of the compound (Sugimoto et al., 1990).
Aplicaciones Científicas De Investigación
Imaging Microglia in Neuroinflammation
A notable application is in neuroimaging, where compounds such as [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], a PET radiotracer specific for CSF1R, are used. This tracer enables noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation involved in a variety of neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to measure microglial activity noninvasively is crucial for the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Therapeutic Agents for Alzheimer’s Disease
Another significant application involves synthesizing compounds as potential therapeutic agents for Alzheimer’s disease. A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and demonstrated enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment. These compounds, particularly 4-{[4-(2-furoyl)-1- piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, showed excellent IC50 values, indicating potential as therapeutic agents for Alzheimer’s disease (Hussain et al., 2016).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated their potential as potent inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer’s disease. These derivatives, by modifying the benzamide with bulky moieties, have shown a significant increase in activity, offering insights into the development of antidementia agents (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-8-10-20(11-9-13)18(22)14-5-2-3-6-15(14)19-17(21)16-7-4-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPLDKSZKJYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)





